ゲムフィブロジル 1-O-β-グルクロン酸抱合体
概要
説明
Gemfibrozil 1-O-beta-Glucuronide is an active metabolite formed through the biotransformation of gemfibrozil by the action of glucuronosyltransferase enzymes . This compound is significant in the study of drug metabolism and pharmacokinetics, particularly in understanding the role of glucuronidation in drug clearance .
科学的研究の応用
Gemfibrozil 1-O-beta-Glucuronide is extensively used in biochemical research to study the metabolism and pharmacokinetics of gemfibrozil . It is also employed to investigate the role of glucuronidation in drug clearance and to understand the interactions between drugs and metabolic enzymes . Additionally, this compound is used in studies related to drug-drug interactions, particularly those involving the inhibition of cytochrome P450 enzymes .
作用機序
Target of Action
Gemfibrozil 1-O-beta-Glucuronide, a metabolite of Gemfibrozil, is a potent and competitive inhibitor of the P450 (CYP) isoform CYP2C8 . It also inhibits the organic anion transporting polypeptide 1B1 (OATP1B1) . These targets play crucial roles in drug metabolism and transport, respectively.
Mode of Action
Gemfibrozil 1-O-beta-Glucuronide interacts with its targets, CYP2C8 and OATP1B1, leading to their inhibition. As a competitive inhibitor of CYP2C8, it binds to the active site of the enzyme, preventing other substrates from interacting with the enzyme . The inhibition of OATP1B1 affects the cellular uptake of certain drugs .
Biochemical Pathways
Gemfibrozil 1-O-beta-Glucuronide affects the metabolic pathways mediated by CYP2C8 and the transport pathways mediated by OATP1B1. CYP2C8 is involved in the metabolism of various drugs, and its inhibition can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or adverse reactions . OATP1B1 is involved in the hepatic uptake of various drugs, and its inhibition can affect the distribution and elimination of these drugs .
Pharmacokinetics
Gemfibrozil 1-O-beta-Glucuronide is formed when Gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 .
Result of Action
The inhibition of CYP2C8 by Gemfibrozil 1-O-beta-Glucuronide can lead to drug-drug interactions, as it can affect the metabolism of drugs that are substrates of CYP2C8 . Similarly, the inhibition of OATP1B1 can affect the pharmacokinetics of drugs that are substrates of this transporter .
Action Environment
The action of Gemfibrozil 1-O-beta-Glucuronide can be influenced by various factors. For instance, the extent of glucuronidation of Gemfibrozil to form Gemfibrozil 1-O-beta-Glucuronide can be affected by the expression and activity of UGT2B7 . Additionally, factors that affect the expression and activity of CYP2C8 and OATP1B1 can influence the inhibitory effects of Gemfibrozil 1-O-beta-Glucuronide on these targets .
生化学分析
Biochemical Properties
Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 . The IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 4.07 μM .
Cellular Effects
Gemfibrozil 1-O-beta-Glucuronide significantly inhibits the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated uptake of certain drugs . It also inhibits CYP2C8-mediated metabolism of certain drugs . These interactions can lead to clinically significant drug-drug interactions .
Molecular Mechanism
The molecular mechanism of action of Gemfibrozil 1-O-beta-Glucuronide involves its binding to the active site of CYP2C8, leading to the inhibition of this enzyme . This interaction is selective and time-dependent, resulting in the inactivation of CYP2C8 .
Temporal Effects in Laboratory Settings
The effects of Gemfibrozil 1-O-beta-Glucuronide are time-dependent, with its inhibitory action on CYP2C8 increasing over time
Metabolic Pathways
Gemfibrozil 1-O-beta-Glucuronide is involved in the metabolic pathway of gemfibrozil, a process mediated by UGT2B7 and other UGT enzymes . It inhibits the CYP2C8 enzyme, affecting the metabolism of certain drugs .
Transport and Distribution
Gemfibrozil 1-O-beta-Glucuronide is taken up by the organic anion transporting polypeptide 1B1 (OATP1B1) in certain human cells . It inhibits the cellular uptake of certain drugs in cells expressing OATP1B1 .
準備方法
Synthetic Routes and Reaction Conditions: Gemfibrozil undergoes hydroxylation and O-glucuronidation to form gemfibrozil 1-O-beta-Glucuronide . The glucuronidation process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and several UGT1A enzymes .
Industrial Production Methods: While specific industrial production methods for gemfibrozil 1-O-beta-Glucuronide are not extensively documented, the general approach involves the enzymatic conversion of gemfibrozil using UGT enzymes under controlled conditions to ensure efficient glucuronidation .
化学反応の分析
Types of Reactions: Gemfibrozil 1-O-beta-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the parent compound . This reaction is crucial for enhancing the solubility and excretion of the compound.
Common Reagents and Conditions: The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction typically occurs in the liver, where these enzymes are abundantly present.
Major Products Formed: The primary product of this reaction is gemfibrozil 1-O-beta-Glucuronide itself, which is a more water-soluble form of gemfibrozil, facilitating its excretion from the body .
類似化合物との比較
Clopidogrel Acyl Glucuronide: Another well-characterized glucuronide conjugate that inhibits CYP2C8 through mechanism-based inhibition.
Fenofibric Acid Glucuronide: Similar to gemfibrozil, fenofibric acid undergoes glucuronidation, and its glucuronide metabolite also plays a role in drug metabolism.
Uniqueness: Gemfibrozil 1-O-beta-Glucuronide is unique due to its potent inhibition of CYP2C8, which is not commonly observed with other glucuronide metabolites . This property makes it particularly valuable in studying drug-drug interactions and the role of glucuronidation in drug metabolism .
生物活性
Gemfibrozil 1-O-beta-glucuronide (GEM-1-O-gluc) is a significant metabolite of the antihyperlipidemic drug gemfibrozil. Its biological activity is primarily characterized by its role as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), which has implications for drug-drug interactions (DDIs). This article explores the biological activity of GEM-1-O-gluc, focusing on its mechanisms of action, pharmacokinetics, and clinical relevance.
GEM-1-O-gluc acts as a mechanism-based inhibitor of CYP2C8. This means that it not only inhibits the enzyme but also modifies it irreversibly. The inhibition occurs through the formation of a covalent bond between GEM-1-O-gluc and the heme group of CYP2C8, following its oxidation to a reactive metabolite. Specifically, studies have shown that a benzylic carbon on the 2',5'-dimethylphenoxy group of GEM-1-O-gluc can covalently bind to the heme, leading to inactivation of the enzyme .
The process can be summarized as follows:
- Oxidation : GEM-1-O-gluc is oxidized to form a benzyl radical.
- Covalent Binding : The benzyl radical then binds to the gamma-meso position of the heme group in CYP2C8.
- Inhibition : This binding restricts further substrate access to the catalytic site, effectively inhibiting CYP2C8 activity .
Pharmacokinetics and Drug Interactions
GEM-1-O-gluc significantly influences the pharmacokinetics of other drugs metabolized by CYP2C8. For instance, it has been shown to increase plasma concentrations of drugs like cerivastatin by over five-fold when co-administered with gemfibrozil . The clinical relevance of these interactions is underscored by findings that GEM-1-O-gluc is responsible for a substantial portion of gemfibrozil's DDI potential.
Table: Summary of Drug Interactions Involving GEM-1-O-gluc
Drug | Effect | Mechanism |
---|---|---|
Cerivastatin | Increased plasma concentration (>5-fold) | Inhibition of CYP2C8 |
Rosiglitazone | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |
Pioglitazone | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |
Repaglinide | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |
Case Studies and Clinical Implications
Clinical studies have highlighted the importance of understanding GEM-1-O-gluc's inhibitory effects on CYP2C8. For example, in vitro studies demonstrated that both gemfibrozil and its glucuronide metabolite inhibit OATP1B1 and OAT3 transporters, which are crucial for drug clearance . The implications for patient safety are significant; patients taking gemfibrozil may experience increased side effects or therapeutic failures from co-administered medications due to altered metabolism.
Notable Findings:
- A study indicated that about 75% of DDIs involving gemfibrozil were predicted accurately using static models when considering both gemfibrozil and GEM-1-O-gluc .
- Another investigation revealed that the exposure level required for complete inactivation of CYP2C8 by GEM-1-O-gluc is significantly lower than what is achieved with therapeutic doses of gemfibrozil, suggesting a high risk for DDIs in clinical settings .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-LVEJAMMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919591 | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91683-38-4 | |
Record name | Gemfibrozil 1-O-acylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-O-Gemfibrozil-beta-D-glucuronide in drug metabolism?
A1: 1-O-Gemfibrozil-beta-D-glucuronide (GG) is a key metabolite of gemfibrozil, a fibrate drug used to lower lipid levels. It's formed through glucuronidation, a common metabolic pathway in the liver. While generally considered a detoxification process, glucuronidation can sometimes lead to reactive metabolites like acyl glucuronides. GG is an example of such a metabolite. [, ]
Q2: Does 1-O-Gemfibrozil-beta-D-glucuronide interact with any specific proteins?
A2: Yes, studies have shown that GG interacts with human serum albumin (HSA), the most abundant protein in blood plasma. GG exhibits high reversible binding to HSA, with a small fraction undergoing hydrolysis and covalent binding to the protein. This interaction with HSA influences the degradation and clearance of GG. Interestingly, diazepam, a drug known to bind to a specific site on HSA, selectively inhibits the hydrolysis and covalent binding of GG, providing insights into the binding site on HSA. []
Q3: Does the chemical structure of 1-O-Gemfibrozil-beta-D-glucuronide contribute to its unique behavior?
A3: The structure of GG, specifically its amphiphilic nature (possessing both hydrophilic and hydrophobic parts), plays a role in its behavior. Research has demonstrated that GG can self-assemble into micelles in aqueous solutions above a certain concentration (critical micelle concentration). This micelle formation may explain the concentration-dependent degradation observed with GG and other acyl glucuronides. []
Q4: Are there any known enzymatic interactions with 1-O-Gemfibrozil-beta-D-glucuronide?
A4: Yes, GG has been identified as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), a key enzyme involved in drug metabolism. Studies using recombinant CYP2C8 and GG showed that GG undergoes benzylic oxidation by CYP2C8, leading to the formation of a reactive intermediate. This intermediate covalently binds to the heme group of CYP2C8, causing irreversible inhibition of the enzyme. This inhibition of CYP2C8 by GG could potentially lead to drug-drug interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。